N-butyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
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Overview
Description
N-butyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of N-butyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with N-butyl-2-chloroacetamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature until the desired product is formed .
Chemical Reactions Analysis
N-butyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
N-butyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-butyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
N-butyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can be compared with other benzofuran derivatives, such as:
2,3-dihydro-1-benzofuran-7-yl)oxy]acetylhydrazinecarbothioamide: This compound shares a similar benzofuran core but has different substituents, leading to distinct biological activities.
N-(tert-butyl)-2-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}hydrazinecarbothioamide: Another benzofuran derivative with unique properties and applications
N-butyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide stands out due to its specific structural features and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-butyl-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
InChI |
InChI=1S/C16H23NO3/c1-4-5-9-17-14(18)11-19-13-8-6-7-12-10-16(2,3)20-15(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,17,18) |
InChI Key |
ZOYKRYXYLMZYJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)COC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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